N-(1H-benzimidazol-6-yl)-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide
Description
N-(1H-benzimidazol-6-yl)-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide is a heterocyclic acetamide derivative characterized by a benzimidazole core linked to a tetrahydropyran ring substituted with a pyrrole group. Benzimidazole is a bicyclic aromatic system known for its role in medicinal chemistry, particularly in kinase inhibition and anticancer therapies . The tetrahydropyran moiety introduces a six-membered oxygen-containing ring, which may enhance solubility and metabolic stability compared to purely aromatic scaffolds.
Properties
Molecular Formula |
C18H20N4O2 |
|---|---|
Molecular Weight |
324.4 g/mol |
IUPAC Name |
N-(3H-benzimidazol-5-yl)-2-(4-pyrrol-1-yloxan-4-yl)acetamide |
InChI |
InChI=1S/C18H20N4O2/c23-17(21-14-3-4-15-16(11-14)20-13-19-15)12-18(5-9-24-10-6-18)22-7-1-2-8-22/h1-4,7-8,11,13H,5-6,9-10,12H2,(H,19,20)(H,21,23) |
InChI Key |
LFODLUKVCMZLKE-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1(CC(=O)NC2=CC3=C(C=C2)N=CN3)N4C=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-benzimidazol-6-yl)-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide typically involves multi-step organic reactions. One common approach is to start with the benzimidazole core, which can be synthesized through the cyclization of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions . The pyrrole ring can be introduced via a Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds with ammonia or primary amines . The tetrahydropyran ring is often formed through the hydrogenation of pyran derivatives .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and pressures, as well as purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-(1H-benzimidazol-6-yl)-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenated derivatives of the compound with nucleophiles like amines or thiols under basic conditions.
Major Products
The major products of these reactions include oxidized derivatives, reduced forms of the compound, and substituted benzimidazole derivatives .
Scientific Research Applications
N-(1H-benzimidazol-6-yl)-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(1H-benzimidazol-6-yl)-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide involves its interaction with specific molecular targets. The benzimidazole ring is known to interact with DNA and proteins, potentially inhibiting their function . The pyrrole and tetrahydropyran rings may contribute to the compound’s overall stability and ability to penetrate biological membranes .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Features and Molecular Properties
The table below highlights key structural differences and molecular weights (where available) between the target compound and analogous molecules from patent literature:
Key Observations:
- Core Scaffolds: The target compound uses a benzimidazole core, whereas analogs in –3 feature pyrrolopyridine, quinoline, or indoline systems. Benzimidazole’s planar aromaticity may favor DNA intercalation or kinase binding, while quinoline/indoline scaffolds are common in topoisomerase inhibitors .
- Substituent Effects: The tetrahydropyran group in the target compound contrasts with tetrahydrofuran-oxy (–3) or piperidin-ylidene () moieties. Oxygen-containing rings (e.g., tetrahydropyran) generally improve aqueous solubility compared to nitrogen-containing analogs. The cyano group in compounds may enhance binding via hydrogen bonding or dipole interactions, absent in the target compound.
Pharmacological Implications
- Molecular Weight and Bioavailability : The target compound’s estimated molecular weight (~400–450 g/mol) falls within the "drug-like" range (300–500 g/mol), suggesting favorable oral bioavailability compared to higher-weight analogs like Compound 16B (730.5 g/mol) .
- Solubility : The tetrahydropyran oxygen ring may confer better solubility than ’s piperidin-ylidene, which could aggregate in aqueous environments.
- Metabolic Stability : The absence of metabolically labile groups (e.g., trimethylsilyl ethynyl in Compound 16B) may improve the target compound’s half-life .
Biological Activity
N-(1H-benzimidazol-6-yl)-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide, with a CAS number of 1630899-98-7, is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and other pharmacological effects based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is C18H20N4O2, with a molecular weight of 324.4 g/mol. The compound features a benzimidazole moiety, which is known for its diverse biological activities.
Anticancer Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant anticancer properties. For instance, research involving derivatives of benzimidazole indicated that they could induce apoptosis in cancer cell lines such as K562S (IMA-sensitive) and K562R (IMA-resistant) through mechanisms involving caspase activation and modulation of gene expression related to apoptosis (BAX, BIM, BAD) .
Table 1: Summary of Anticancer Activity Findings
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| N-(1H-benzimidazol-6-yl)... | K562S | X.X | Apoptosis induction via caspase activation |
| Similar derivatives | K562R | X.X | Modulation of BAX, BIM, BAD expression |
Antimicrobial Activity
The biological activity profile also includes antimicrobial properties. Compounds with similar structures have shown varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Table 2: Antimicrobial Activity Overview
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| N-(1H-benzimidazol-6-yl)... | Staphylococcus aureus | X µg/mL |
| Similar derivatives | Escherichia coli | Y µg/mL |
Case Study 1: Anticancer Efficacy
In a study published in December 2023, researchers evaluated the cytotoxic effects of benzimidazole derivatives on K562 cell lines. The study utilized the MTT assay to measure cell viability and flow cytometry for apoptosis detection. Results indicated that certain derivatives displayed significant cytotoxicity and induced apoptosis in a concentration-dependent manner .
Case Study 2: Antimicrobial Screening
Another study explored the antimicrobial efficacy of various benzimidazole derivatives against common pathogens. The results showed promising MIC values, suggesting potential for development as antimicrobial agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
